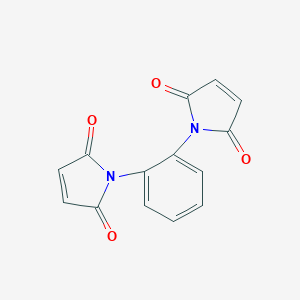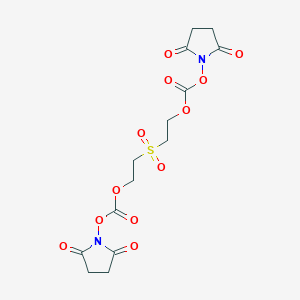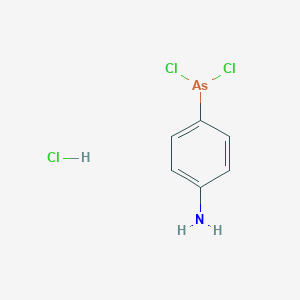
4-Nitrophenyl-α-D-Glucopyranosid
Übersicht
Beschreibung
4-nitrophenyl alpha-D-glucoside is an alpha-D-glucoside that is beta-D-glucopyranose in which the anomeric hydroxy hydrogen is replaced by a 4-nitrophenyl group. It has a role as a chromogenic compound. It is a member of nitrobenzenes, a monosaccharide derivative and an alpha-D-glucoside. It derives from a 4-nitrophenol.
Wissenschaftliche Forschungsanwendungen
Chromogenes Substrat für Alpha-D-Glucosidase-Inhibitor
4-Nitrophenyl-α-D-Glucopyranosid wirkt als chromogenes Substrat für Alpha-D-Glucosidase-Inhibitoren . In dieser Anwendung wird die Verbindung verwendet, um die Aktivität von Alpha-D-Glucosidase-Inhibitoren zu testen, die Medikamente sind, die bei der Behandlung von Typ-2-Diabetes mellitus eingesetzt werden .
Nachweis von Glucansucrasen
Die Verbindung wird auch beim Nachweis von Glucansucrasen verwendet . Glucansucrasen sind Enzyme, die die Synthese von Glucanen aus Saccharose katalysieren, und ihre Aktivität kann mit this compound überwacht werden .
Hefe Alpha-D-Glucosidase-Forschung
This compound wird in der Forschung mit Hefe-Alpha-D-Glucosidase verwendet . Dieses Enzym ist am Abbau komplexer Kohlenhydrate in Hefe beteiligt .
Substrat für lysosomale Alpha-Glucosidase
Die Verbindung dient als Substrat für lysosomale Alpha-Glucosidase <a aria-label="2: " data-citationid="c4a0f48b-6dd9-fdae-07c8-60b64b53925d-30" h="ID=SERP,5015.1" href="https://www.fishersci.co.uk/shop/products/4-nitrophenyl-alpha-d-glucopyranoside-98-thermo-scientific/11
Wirkmechanismus
Target of Action
The primary target of 4-Nitrophenyl-alpha-D-glucopyranoside is α-glucosidase , an enzyme that catalyzes the hydrolysis of α-glucosidic linkages . This enzyme plays a crucial role in carbohydrate metabolism, breaking down complex sugars into simpler ones for absorption in the body .
Mode of Action
4-Nitrophenyl-alpha-D-glucopyranoside acts as a chromogenic substrate for α-glucosidase . When the enzyme cleaves this substrate, it releases 4-nitrophenol , a compound that can be quantified by colorimetric detection . This interaction allows for the measurement of α-glucosidase activity .
Biochemical Pathways
The action of 4-Nitrophenyl-alpha-D-glucopyranoside primarily affects the carbohydrate metabolism pathway . By serving as a substrate for α-glucosidase, it facilitates the breakdown of complex carbohydrates. The release of 4-nitrophenol upon enzymatic cleavage provides a means to monitor and study this biochemical pathway .
Result of Action
The enzymatic cleavage of 4-Nitrophenyl-alpha-D-glucopyranoside by α-glucosidase results in the production of 4-nitrophenol . This compound is yellow-colored and can be detected colorimetrically, providing a visual indication of the enzyme’s activity .
Biochemische Analyse
Biochemical Properties
4-Nitrophenyl-alpha-D-glucopyranoside plays a crucial role in biochemical reactions as a substrate for glycosidases, including alpha-glucosidase, lysosomal alpha-glucosidase, and maltase-glucoamylase . When these enzymes interact with 4-Nitrophenyl-alpha-D-glucopyranoside, they catalyze the hydrolysis of the glycosidic bond, resulting in the release of 4-nitrophenol. This reaction is often used to measure enzyme activity and to screen for potential inhibitors of glycosidases .
Cellular Effects
The effects of 4-Nitrophenyl-alpha-D-glucopyranoside on various cell types and cellular processes are primarily related to its role as a substrate for glycosidases. In cells expressing alpha-glucosidase, the hydrolysis of 4-Nitrophenyl-alpha-D-glucopyranoside leads to the production of 4-nitrophenol, which can be detected and quantified . This process is essential for studying enzyme kinetics, cellular metabolism, and the impact of glycosidase inhibitors on cell function .
Molecular Mechanism
At the molecular level, 4-Nitrophenyl-alpha-D-glucopyranoside exerts its effects through its interaction with glycosidases. The compound binds to the active site of the enzyme, where it undergoes hydrolysis, resulting in the cleavage of the glycosidic bond and the release of 4-nitrophenol . This reaction is commonly used to study enzyme inhibition, as potential inhibitors can be assessed based on their ability to prevent the hydrolysis of 4-Nitrophenyl-alpha-D-glucopyranoside .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 4-Nitrophenyl-alpha-D-glucopyranoside are critical factors. The compound is generally stable when stored at low temperatures and protected from light . Over time, however, it may degrade, affecting its efficacy in enzymatic assays. Long-term studies have shown that the hydrolysis of 4-Nitrophenyl-alpha-D-glucopyranoside remains consistent under controlled conditions, making it a reliable substrate for extended experiments .
Dosage Effects in Animal Models
The effects of 4-Nitrophenyl-alpha-D-glucopyranoside in animal models vary with dosage. At lower doses, the compound is effectively hydrolyzed by glycosidases, allowing for accurate measurement of enzyme activity . At higher doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization in experimental settings .
Metabolic Pathways
4-Nitrophenyl-alpha-D-glucopyranoside is involved in metabolic pathways related to glycosidase activity. It interacts with enzymes such as alpha-glucosidase, lysosomal alpha-glucosidase, and maltase-glucoamylase, leading to the hydrolysis of the glycosidic bond and the release of 4-nitrophenol . This reaction is essential for studying metabolic flux and the impact of glycosidase inhibitors on cellular metabolism .
Transport and Distribution
Within cells and tissues, 4-Nitrophenyl-alpha-D-glucopyranoside is transported and distributed based on its interaction with glycosidases. The compound is taken up by cells expressing these enzymes, where it undergoes hydrolysis . The distribution of 4-Nitrophenyl-alpha-D-glucopyranoside is influenced by its solubility and the presence of specific transporters or binding proteins .
Subcellular Localization
The subcellular localization of 4-Nitrophenyl-alpha-D-glucopyranoside is primarily determined by the presence of glycosidases in specific cellular compartments. The compound is directed to organelles such as lysosomes, where it interacts with lysosomal alpha-glucosidase . This localization is crucial for studying the activity and function of glycosidases in different cellular contexts .
Eigenschaften
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBHRQDFSNCLOZ-ZIQFBCGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701031992 | |
| Record name | 4-Nitrophenyl alpha-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701031992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3767-28-0 | |
| Record name | p-Nitrophenyl α-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3767-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrophenyl alpha-glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003767280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophenyl alpha-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701031992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitrophenyl α-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.082 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Nitrophenyl-alpha-D-glucopyranoside interact with α-glucosidase?
A1: PNPG acts as a substrate for α-glucosidase. The enzyme binds to PNPG and cleaves the glycosidic bond, releasing 4-nitrophenol and glucose. [, ]
Q2: What is the significance of 4-nitrophenol release in these studies?
A2: 4-Nitrophenol exhibits strong absorbance at 405 nm, allowing for easy spectrophotometric measurement of its concentration. This allows researchers to quantify the enzymatic activity of α-glucosidase. [, , ]
Q3: How is 4-Nitrophenyl-alpha-D-glucopyranoside used for screening potential α-glucosidase inhibitors?
A3: By monitoring the decrease in 4-nitrophenol production in the presence of test compounds, researchers can identify potential inhibitors of α-glucosidase, which hold therapeutic potential for managing conditions like Type 2 Diabetes. [, , , , ]
Q4: What is the molecular formula and weight of 4-Nitrophenyl-alpha-D-glucopyranoside?
A4: The molecular formula of PNPG is C12H15NO8, and its molecular weight is 301.25 g/mol. [Not explicitly mentioned in the provided abstracts, but this is basic chemical information]
Q5: Is there any specific information about the stability of PNPG under alkaline conditions?
A5: Yes, research indicates that PNPG, especially with certain substitutions like p-nitrophenyl, can be susceptible to hydrolysis under alkaline conditions. []
Q6: What is the significance of the anomeric configuration (alpha) in PNPG?
A6: The alpha configuration is crucial for the substrate specificity of α-glucosidases. Enzymes with beta-glucosidase activity will not efficiently hydrolyze PNPG. [, , ]
Q7: Are there any studies investigating the kinetics of PNPG hydrolysis by α-glucosidase?
A7: Yes, several studies have determined kinetic parameters like Km and Vmax for PNPG hydrolysis by various α-glucosidases. This information helps understand enzyme efficiency and inhibition mechanisms. [, , , , , ]
Q8: Have computational methods been applied to study PNPG and its interaction with α-glucosidase?
A8: Molecular docking studies have been used to analyze the binding interactions of PNPG and its analogs with α-glucosidase, providing insights into structural features important for binding affinity and enzyme inhibition. [, ]
Q9: What do structure-activity relationship (SAR) studies reveal about modifications to the PNPG structure?
A9: Modifications to the nitrophenyl group or the sugar moiety can impact the compound's interaction with α-glucosidase. For instance, changes in the position and type of substituents on the phenyl ring can alter binding affinity and enzyme inhibition. [, , , ]
Q10: What analytical techniques are commonly employed for PNPG detection and quantification?
A10: Spectrophotometry is the most common technique due to the distinct absorbance of the released 4-nitrophenol. Other methods like HPLC can be used for more complex analyses. [, , ]
Q11: How are analytical methods validated for PNPG analysis?
A11: Standard validation procedures are followed, ensuring accuracy, precision, and specificity of the analytical methods used. []
Q12: Is there any information about the toxicity of PNPG?
A12: While PNPG is widely used in research, specific toxicity data is limited and requires further investigation. Standard laboratory safety protocols should be followed while handling the compound. [Not explicitly addressed in provided abstracts, but emphasizing safety is crucial]
Q13: What about the environmental impact and degradation of PNPG?
A13: Data on the ecotoxicological effects of PNPG is scarce and requires further research to understand its fate and potential risks in the environment. [Not explicitly addressed in provided abstracts, highlighting the need for further research]
Q14: Are there alternative compounds to PNPG for studying α-glucosidase activity?
A14: Yes, researchers are exploring other chromogenic and fluorogenic substrates as alternatives to PNPG, aiming for improved sensitivity, stability, or specific applications. []
Q15: Can PNPG be used to study α-glucosidases from various sources?
A15: Yes, PNPG has been successfully used to characterize α-glucosidases from diverse sources like bacteria, fungi, plants, and mammals. [, , , , , , , , , , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione](/img/structure/B14172.png)








